molecular formula C12H17N5O2S B2720265 1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1203287-10-8

1-ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No.: B2720265
CAS No.: 1203287-10-8
M. Wt: 295.36
InChI Key: MYFIGHSOXIURGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a sophisticated chemical reagent designed for pharmaceutical and biochemical research applications. This compound features a unique molecular architecture comprising a 1,2,4-triazolone core substituted with a thiophene ring and an ethylurea side chain. The presence of both the electron-rich thiophene heterocycle and the nitrogen-rich triazolone moiety suggests significant potential for biological activity, particularly in the development of targeted small-molecule therapeutics. Researchers can leverage this compound as a key intermediate or precursor in medicinal chemistry programs, especially in the synthesis of molecules designed to modulate enzyme function or protein-protein interactions. Its structural similarity to compounds documented in pesticide compendiums also indicates potential utility in agricultural chemistry research for developing novel active ingredients. The specific spatial arrangement of its hydrogen bond donors and acceptors makes it a valuable scaffold for constructing compound libraries in high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-ethyl-3-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-3-13-11(18)14-6-7-17-12(19)16(2)10(15-17)9-5-4-8-20-9/h4-5,8H,3,6-7H2,1-2H3,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFIGHSOXIURGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a compound with potential pharmacological applications. This article aims to explore its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 284.35 g/mol. The compound features a urea functional group linked to a triazole derivative with a thiophene moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The triazole ring has been shown to inhibit certain enzymes involved in cellular signaling pathways. For example, compounds with similar structures have demonstrated inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer cell proliferation and survival .
  • Antimicrobial Properties : Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against a range of pathogens. The thiophene group enhances the lipophilicity and membrane permeability of the compound, facilitating its uptake into microbial cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathogenResult/EffectReference
Enzyme InhibitionPI3K/mTORSignificant inhibition observed
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
AntifungalCandida albicansIZD = 20 mm
CytotoxicityHepG2 CellsTC50 = 575 nM

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of triazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .

Case Study 2: Cancer Cell Proliferation

In another investigation focusing on cancer therapeutics, the compound was evaluated for its ability to inhibit PI3K/mTOR signaling pathways in HepG2 liver cancer cells. The results showed a significant reduction in cell viability at concentrations correlating with the TC50 value of 575 nM . This suggests potential for development as an anti-cancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.